molecular formula C12H9N5O2 B14139564 6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione CAS No. 42285-76-7

6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione

Cat. No.: B14139564
CAS No.: 42285-76-7
M. Wt: 255.23 g/mol
InChI Key: NVBYFWGBTBIMQL-UHFFFAOYSA-N
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Description

6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione is a heterocyclic compound that belongs to the class of pyrimido[5,4-e][1,2,4]triazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione typically involves the nitrosative or nitrative cyclization of aldehyde hydrazones derived from 6-(1-methylhydrazino)-3-phenyluracil . The reaction conditions often include the use of dimethylformamide (DMF) and acetic acid under heating .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form its corresponding oxides.

    Reduction: Reduction reactions can yield demethylated derivatives.

    Substitution: Nucleophilic substitution reactions can modify the phenyl or methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of oxides.

    Reduction: Demethylated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

42285-76-7

Molecular Formula

C12H9N5O2

Molecular Weight

255.23 g/mol

IUPAC Name

6-methyl-3-phenyl-8H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione

InChI

InChI=1S/C12H9N5O2/c1-17-11(18)8-10(14-12(17)19)16-15-9(13-8)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,16,19)

InChI Key

NVBYFWGBTBIMQL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(NC1=O)N=NC(=N2)C3=CC=CC=C3

Origin of Product

United States

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